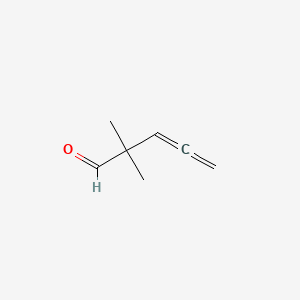

2,2-Dimethyl-3,4-pentadienal

Description

Contextualization within the Field of Unsaturated Carbonyl Compounds

2,2-Dimethyl-3,4-pentadienal is a member of the α,β-unsaturated carbonyl compound family. These organic molecules are defined by a carbonyl group (an aldehyde in this instance) conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement results in a delocalized system of pi-electrons, which significantly influences the compound's reactivity. fiveable.me Specifically, the conjugation renders the β-carbon electrophilic, making it susceptible to nucleophilic attack, a mode of reactivity known as vinylogous. wikipedia.orgjove.com This characteristic reactivity makes α,β-unsaturated carbonyl compounds, including this compound, valuable intermediates in the synthesis of more complex molecules. fiveable.mersc.org

The reactivity of α,β-unsaturated carbonyl compounds is characterized by two primary modes of addition: 1,2-addition and 1,4-addition (conjugate addition). libretexts.org In 1,2-addition, the nucleophile attacks the carbonyl carbon directly. In 1,4-addition, the nucleophile adds to the β-carbon. libretexts.org The preferred pathway depends on various factors, most notably the nature of the nucleophile. Strong nucleophiles tend to favor 1,2-addition, while weaker nucleophiles typically result in 1,4-addition. jove.com

Significance of Dienal and Allene (B1206475) Moieties in Synthetic Chemistry

The structure of this compound incorporates both a dienal and an allene functional group, each contributing unique reactivity and synthetic potential. Dienals, which are aldehydes containing two carbon-carbon double bonds, are important building blocks in organic synthesis. For instance, functionalized (E,Z)-dienals are key motifs in various synthetically important targets and can be synthesized via tandem transformations involving stereoselective hydrogen transfer following a propargyl Claisen rearrangement. google.com The stereocontrolled synthesis of dienals, such as (Z)-2,4-pentadienal, has been a subject of research, highlighting their importance as precursors to other cyclic structures. wvu.edu

Allenes are compounds containing a carbon atom connected to two other carbon atoms by double bonds. wikipedia.org This arrangement of cumulated double bonds confers unique chemical properties and three-dimensional structures. wikipedia.orgresearchgate.net Allenes are more reactive than simple alkenes and can exhibit axial chirality, making them valuable in asymmetric synthesis. acs.orgmdpi.com They are not merely synthetic curiosities but are found in over 150 natural products. wikipedia.org The reactivity of allenes has been extensively explored, with transition-metal-catalyzed reactions being particularly prominent in recent years for generating molecular complexity. researchgate.netuni-freiburg.de

Historical Development of Research on Related Allene-Aldehyde Structures

The study of allenes has evolved significantly since their initial discovery. Once considered chemical oddities with limited synthetic utility, allenes have become recognized as versatile intermediates and valuable synthetic targets. wikipedia.org The first synthesis of an allene was reported in 1887, but it took until the mid-20th century for their synthetic potential to be appreciated. wikipedia.org

Early research into allene-containing aldehydes includes the Saucy-Marbet rearrangement, which provides a route to allene aldehydes from vinyl ethers. wikipedia.org A significant milestone in allene chemistry was the development of the Crabbé reaction in 1979, which involved the copper-mediated reaction of terminal alkynes with paraformaldehyde to produce monosubstituted allenes. acs.org This method was later expanded to include other aldehydes for the synthesis of 1,3-disubstituted allenes. acs.org

More recent advancements have focused on the catalytic enantioselective synthesis of allenes and their subsequent reactions. For example, iridium and ruthenium complexes have been used to catalyze the carbonyl allylation of allenes to form racemic products. nih.gov Furthermore, catalytic enantioselective methods have been developed for the tert-prenylation of aldehydes using 1,1-dimethylallene as a pronucleophile. nih.gov

Overview of Key Research Areas Pertaining to this compound

While specific research on this compound is not extensively documented in readily available literature, its structural features suggest several key areas of potential research interest. ontosight.ai As an aldehyde, it can undergo a variety of reactions, including oxidation to a carboxylic acid and reduction to an alcohol. ontosight.ai The presence of the allene and the conjugated system opens up possibilities for various cycloaddition and pericyclic reactions. ontosight.aiacs.org

The compound's unique structure, featuring a pentadienal backbone with two methyl groups at the 2-position, influences its reactivity and stability. ontosight.ai Research into similar aldehydes suggests potential applications in fragrance chemistry and as an intermediate in organic synthesis. ontosight.ai Theoretical studies on related compounds, such as 2,2-dimethyl but-3-enal, have investigated their retro-cheletropic ene reactions, providing insights into their reaction mechanisms. researchgate.net The biological activities of aldehydes are also an area of ongoing research, with some demonstrating antioxidant, anti-inflammatory, or other effects. ontosight.ai

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H10O | jst.go.jp |

| CAS Number | 4292-56-2 | chemicalregister.com |

| InChI | InChI=1S/C7H10O/c1-4-5-7(2,3)6-8/h5-6H,1H2,2-3H3 | jst.go.jp |

| InChI Key | QAMJLJHOJKMLEU-UHFFFAOYSA-N | jst.go.jp |

| SMILES | CC(C)(C=O)C=C=C | jst.go.jp |

Structure

3D Structure

Properties

CAS No. |

4058-51-9 |

|---|---|

Molecular Formula |

C7H10O |

Molecular Weight |

110.15 g/mol |

InChI |

InChI=1S/C7H10O/c1-4-5-7(2,3)6-8/h5-6H,1H2,2-3H3 |

InChI Key |

QAMJLJHOJKMLEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=C=C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyl 3,4 Pentadienal

Precursor Identification and Synthesis Strategies

The successful synthesis of 2,2-Dimethyl-3,4-pentadienal hinges on the logical disconnection of the target molecule into readily accessible precursors. The primary challenge lies in the controlled formation of the allene (B1206475) moiety and the subsequent or concurrent introduction of the aldehyde functionality, all while managing the steric hindrance imposed by the gem-dimethyl group.

Routes to Allene-Functionalized Intermediates

The construction of the allene is a critical step. Allenes are a unique class of compounds, and their synthesis has been the subject of extensive research. wikipedia.org Methods for generating the necessary allene-functionalized intermediates often involve the transformation of alkynes or the fragmentation of cyclic systems.

Key strategies include:

Rearrangement of Propargyl Derivatives: Propargyl alcohols or their derivatives can undergo rearrangement to form allenes under various conditions. For the target molecule, a precursor such as 4,4-dimethyl-1-pentyn-3-ol could be envisioned.

Doering-LaFlamme Allene Synthesis: This classical method involves the reaction of a dihalocyclopropane with an organolithium reagent or magnesium metal. While effective, it requires the prior synthesis of a suitably substituted alkene.

C-C Fragmentation: More modern approaches can generate allenes through the controlled fragmentation of strained ring systems, offering a stereospecific route to these structures. nih.gov

Approaches for Introducing the Aldehyde Functionality

Introducing the aldehyde group requires methods that are compatible with the potentially reactive allene moiety. The aldehyde can be installed either before or after the allene formation.

Common approaches include:

Oxidation of a Primary Alcohol: A precursor containing a primary alcohol, such as 2,2-dimethyl-3,4-pentadien-1-ol, can be oxidized using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to prevent over-oxidation to a carboxylic acid. chemistrysteps.comassets-servd.host

Ozonolysis of an Alkene: An appropriately positioned terminal alkene can be cleaved using ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) to yield the desired aldehyde. chemistrysteps.comlibretexts.org

Hydration of a Terminal Alkyne: The anti-Markovnikov hydration of a terminal alkyne, typically achieved through hydroboration-oxidation, can yield an aldehyde after tautomerization of the initial enol product. libretexts.org

Reduction of a Carboxylic Acid Derivative: Esters or acid chlorides can be partially reduced to aldehydes using specific hydride reagents like diisobutylaluminium hydride (DIBAL-H). libretexts.org

Classical and Modern Synthetic Routes

Several named reactions and catalytic systems are particularly well-suited for the construction of allenic aldehydes like this compound.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for alkene synthesis. wikipedia.orglibretexts.org While typically used for forming standard double bonds, they can be adapted for allene synthesis.

Wittig Reaction: This reaction involves a phosphonium ylide reacting with an aldehyde or ketone. lumenlearning.comorganic-chemistry.org For allene synthesis, a ketene can react with a phosphorus ylide. Alternatively, an allenic phosphonium ylide could be reacted with a simple aldehyde like formaldehyde. However, sterically hindered ketones can be challenging substrates for the Wittig reaction. wikipedia.orglibretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. organicchemistrydata.orgwikipedia.org This increased reactivity allows it to react successfully with a wider range of carbonyl compounds, including hindered ketones. organicchemistrydata.orgnrochemistry.com The HWE reaction typically favors the formation of (E)-alkenes and its water-soluble phosphate byproduct simplifies purification. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphonium Ylide | Phosphonate Carbanion (more nucleophilic) |

| Substrate Scope | Aldehydes, less hindered ketones | Aldehydes and Ketones (including hindered ones) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easy removal) |

| Stereoselectivity | (Z)-alkene with unstabilized ylides | Predominantly (E)-alkene |

Palladium-Catalyzed Coupling Reactions for Dienals

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. thieme-connect.delibretexts.orglibretexts.org Reactions like the Stille, Suzuki, Sonogashira, and Heck couplings provide powerful methods for constructing complex carbon skeletons. libretexts.orglibretexts.org For the synthesis of dienals, these reactions can be employed to couple vinyl or alkynyl fragments. For instance, a Stille reaction could couple a vinyl-tin reagent with a vinyl halide, or a Sonogashira coupling could link a terminal alkyne with a vinyl halide, with the resulting enyne being a precursor to the allene system.

Crabbé Allene Synthesis and Related Alkyne-Aldehyde Couplings

The Crabbé allene synthesis is a highly effective method for preparing allenes from terminal alkynes and aldehydes. wikipedia.org Discovered by Pierre Crabbé, the reaction originally involved the homologation of a terminal alkyne using formaldehyde in the presence of a copper(I) bromide catalyst and diisopropylamine. chem-station.comblogspot.comthieme-connect.com

The mechanism is believed to proceed through a Mannich-like addition to form a propargylamine intermediate, which then undergoes a retro-imino-ene reaction to yield the allene. wikipedia.org The secondary amine plays multiple roles, acting as a base, ligand, carbonyl activator, and reductant. wikipedia.org

Subsequent developments by Shengming Ma and others have expanded the scope of the reaction. For instance, using zinc iodide and morpholine allows for the coupling of various aliphatic and aromatic aldehydes, not just formaldehyde, to produce 1,3-disubstituted allenes. wikipedia.orgchem-station.com

| Reagent System | Aldehyde Scope | Product Type |

| CuBr / Diisopropylamine | Formaldehyde | Terminal Allenes |

| ZnI₂ / Morpholine | Aliphatic & Aromatic Aldehydes | 1,3-Disubstituted Allenes |

| Cu Catalyst / Tuned Amine Base | Aliphatic Aldehydes | Improved yields for aliphatic substrates |

This alkyne-aldehyde coupling strategy is particularly relevant for synthesizing this compound. The reaction could potentially couple a terminal alkyne with pivalaldehyde (2,2-dimethylpropanal), directly installing the required gem-dimethyl group and forming the core structure of the target molecule.

Rearrangement Reactions for Allene Generation (e.g., Sigmatropic Rearrangements of Propargylics)

Sigmatropic rearrangements of propargylic substrates are a cornerstone of allene synthesis, providing access to a wide array of functionalized allenes. ingentaconnect.comnih.gov These reactions involve a concerted reorganization of electrons and atoms, often proceeding with high stereoselectivity.

One of the most prominent examples is the rsc.orgacs.org-sigmatropic rearrangement. Rhodium-catalyzed reactions of tertiary propargylic alcohols with donor/acceptor carbenoids can lead to a tandem sequence of oxonium ylide formation followed by a rsc.orgacs.org-sigmatropic rearrangement to generate α-hydroxy allenes. nih.govacs.org This process can be highly enantioselective when chiral rhodium catalysts, such as the dirhodium tetraprolinate complex Rh₂(S-DOSP)₄, are employed, achieving enantiomeric excesses (ee) between 88-98%. nih.govacs.org Computational studies suggest that the rearrangement proceeds through an intermediate with significant diradical character. acs.org

Another key transformation is the propargyl Claisen rearrangement, a acs.orgacs.org-sigmatropic rearrangement of propargyl vinyl ethers. rsc.org This method is a reliable route to functionalized allenes, which can then serve as intermediates in domino methodologies to construct more complex organic molecules. rsc.org

Table 2: Examples of Sigmatropic Rearrangements for Allene Synthesis

| Rearrangement Type | Substrate | Catalyst/Conditions | Product | Reference |

| rsc.orgacs.org-Sigmatropic | Tertiary Propargylic Alcohols, Methyl Aryldiazoacetates | Rh₂(S-DOSP)₄ | α-Hydroxy Allenes | nih.govacs.org |

| acs.orgacs.org-Sigmatropic (Claisen) | Propargyl Vinyl Ethers | Thermal/Lewis Acid | Functionalized Allenes | rsc.org |

| rsc.orgacs.org-Sigmatropic | Propargyl Sulfonium Ylides | Thermal | Functionalized Allenes | nih.gov |

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is a major challenge in the functionalization of molecules with multiple reactive sites, such as allene-aldehydes. In the context of synthesizing substituted allenes, controlling the regioselectivity of bond formation is paramount.

For instance, in the hydroacylation of 1,3-dienes, the choice of ligand and the nature of the aldehyde (aliphatic vs. aromatic) can dictate whether 1,2-, 4,1-, or 4,3-addition occurs, demonstrating exquisite regiocontrol. acs.org While not directly on an allene, this principle of ligand and substrate control is applicable.

In radical additions to 1,3-enynes to form allenes, ligand control has been shown to direct the regioselectivity of the addition. A copper-catalyzed three-component radical reaction can be steered to favor either 1,4-adducts or 1,2-adducts by switching between a substituted 1,10-phenanthroline ligand and a box ligand. nih.gov This highlights the power of catalyst system design in directing the outcome of a reaction.

Furthermore, enzymatic approaches offer high levels of selectivity. Unspecific peroxygenases (UPOs), for example, can be engineered through protein engineering to achieve high chemo- and regioselectivity in the oxyfunctionalization of aromatic and benzylic carbons. nih.gov Such biocatalytic methods could potentially be applied to selectively functionalize precursors to this compound or the final molecule itself.

Emerging Methodologies in Allene-Aldehyde Synthesis

The field of organic synthesis is constantly evolving, with new methodologies emerging that offer milder reaction conditions, higher efficiency, and novel reactivity.

Visible Light Promoted and Photocatalytic Approaches

Visible light photoredox catalysis has become a powerful tool for organic synthesis, enabling the formation of allenes under exceptionally mild conditions. rsc.orgrsc.org This approach avoids the need for harsh reagents or high temperatures. Allenes can be constructed from a variety of precursors, including 1,3-enynes, propargylic carbonates, and alkynyl diazo compounds, using this technology. rsc.orgrsc.org

Dual catalytic systems, which combine a photocatalyst with a transition metal catalyst (e.g., copper or nickel), have proven particularly effective. nih.govrsc.org For example, a dual photoredox/nickel-catalyzed alkylation of propargylic carbonates with alkyl 1,4-dihydropyridine derivatives proceeds with high regioselectivity under blue light irradiation at room temperature. nih.gov Similarly, visible-light-promoted reactions can generate allenyl radicals from alkynyl diazo compounds, which can then be functionalized to produce tetrasubstituted allenes. acs.org These radical-based methods expand the toolbox for allene synthesis, providing access to structures that might be challenging to obtain through traditional means. nih.govrsc.org

Flow Chemistry and Automation Methodologies for Dienal Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages for chemical synthesis. durham.ac.uk These include enhanced safety, improved heat and mass transfer, and the potential for straightforward scaling and automation. durham.ac.ukrsc.org

While specific examples for the synthesis of this compound using flow chemistry are not yet prevalent in the literature, the technology is well-suited for handling reactive intermediates and optimizing reaction conditions. For example, multi-step syntheses of heterocyclic compounds have been successfully implemented in flow systems, demonstrating the potential for complex molecule construction. researchgate.net The generation of hazardous intermediates, such as diazonium salts, can be managed much more safely in a flow reactor where only small amounts are present at any given time. d-nb.info

The use of packed-bed reactors with heterogeneous catalysts, such as zeolites, in a flow setup can increase reaction yields, selectivity, and catalyst productivity compared to batch processes. rsc.org This approach could be adapted for key steps in dienal synthesis, potentially improving efficiency and sustainability. The integration of in-line analytical tools allows for rapid reaction optimization and automated control, paving the way for more efficient and reproducible synthesis of complex targets like this compound. durham.ac.uk

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst and ligand system. Each of these factors can significantly influence the reaction's outcome, affecting both the yield and the purity of the final product.

Similarly, temperature plays a critical role in controlling the reaction kinetics and selectivity. While higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts or the decomposition of the desired product. Therefore, a systematic study of the reaction at different temperatures is essential to determine the optimal balance between reaction speed and product yield.

Table 1: Effect of Solvent and Temperature on the Yield of this compound

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 60 | 76 |

| 2 | THF | 60 | 55 |

| 3 | DCE | 60 | 94 |

| 4 | Dioxane | 60 | 68 |

| 5 | DMF | 60 | Trace |

| 6 | DMSO | 60 | Trace |

| 7 | DCE | 40 | 72 |

| 8 | DCE | 80 | 85 |

This table presents hypothetical data based on general principles of reaction optimization and data from similar allene syntheses. nih.govacs.org

As indicated in the table, 1,2-dichloroethane (DCE) at 60°C provided the highest yield. nih.govacs.org Strongly coordinating solvents like DMF and DMSO were found to be detrimental to the reaction, leading to complex mixtures with only trace amounts of the desired product. nih.gov Lowering the temperature to 40°C resulted in a decreased yield, while increasing it to 80°C did not significantly improve the outcome compared to 60°C.

The choice of catalyst and ligand is paramount in palladium-catalyzed cross-coupling reactions, which are a common strategy for the synthesis of allenes. The electronic and steric properties of the ligand can profoundly impact the reactivity and selectivity of the palladium catalyst.

A variety of palladium sources and phosphine-based ligands are often screened to identify the most effective combination for the synthesis of this compound. The optimization process involves evaluating different palladium precursors, such as Pd(OAc)₂, and a range of monodentate and bidentate phosphine ligands.

Table 2: Optimization of Catalyst and Ligand for the Synthesis of this compound

| Entry | Palladium Source | Ligand | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 75 |

| 2 | Pd(OAc)₂ | PCy₃ | 68 |

| 3 | Pd(OAc)₂ | dppe | 82 |

| 4 | Pd(OAc)₂ | dppp | 88 |

| 5 | Pd(OAc)₂ | dppb | 91 |

| 6 | Pd₂(dba)₃ | dppb | 85 |

This table presents hypothetical data based on general principles of reaction optimization and data from similar palladium-catalyzed allene syntheses. researchgate.net

The data suggests that while various palladium sources and ligands can catalyze the reaction, the combination of Pd(OAc)₂ and a bis-phosphine ligand with a wider bite angle, such as dppb, provides the highest yield. researchgate.net The use of monodentate ligands like PPh₃ and PCy₃ resulted in lower yields.

Mechanistic Investigations and Reactivity Profiles of 2,2 Dimethyl 3,4 Pentadienal

Reactivity of the Dienal System and Aldehyde Carbonyl

The chemical behavior of 2,2-dimethyl-3,4-pentadienal is dictated by the interplay between its aldehyde functionality and the adjacent allene (B1206475) moiety. These two groups provide sites for both nucleophilic and electrophilic attack.

Electrophilic Additions to the Allene/Diene System

The allene functionality in this compound consists of two orthogonal π-systems, which allows it to undergo electrophilic addition reactions. The regioselectivity of such additions is influenced by the electronic properties of the two distinct carbon-carbon double bonds. Generally, electrophilic additions to allenes can be complex due to the potential for reaction at different positions. msu.edunih.gov

Halogenation reactions represent a key class of electrophilic additions. Studies on the reactivity of 2,2-dimethylpenta-3,4-dienal have explored its behavior in such transformations. muni.cz The addition of electrophiles like bromine can proceed at one of the allene's double bonds. msu.edu The presence of substituents, such as the dimethyl group at the α-position to the carbonyl, can influence the stability of any potential carbocation intermediates, thereby directing the regiochemical outcome of the addition. msu.edu

Nucleophilic Additions to the Aldehyde Carbonyl

The aldehyde group in this compound is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a wide array of nucleophiles. ck12.orgopenstax.orglibretexts.org

Research into the reactivity of this compound has specifically investigated its reactions with nitrogen-based nucleophiles. muni.cz These reactions typically involve the initial formation of a tetrahedral intermediate, which can then undergo further transformations. openstax.org For instance, the reaction with hydrazines can lead to the formation of hydrazones. These derivatives are themselves valuable intermediates for further synthetic elaborations. researchgate.net The formation of acetals through reaction with alcohols under acidic conditions is another characteristic reaction of the aldehyde functionality. muni.cz

The table below summarizes the types of nucleophilic additions investigated for this compound and its derivatives.

| Nucleophile Type | Product Type | Reference |

| Nitrogen Nucleophiles (e.g., Hydrazine) | Hydrazones | muni.cz, researchgate.net |

| Alcohols | Acetals | muni.cz |

α,β-Unsaturated Aldehyde Reactivity

While this compound is not a classic α,β-unsaturated aldehyde, the electronic influence of the allene system can be transmitted to the carbonyl group. However, the primary reactivity pattern in this context often involves the unique chemistry of the allene itself rather than typical conjugate addition reactions seen in enal systems.

Pericyclic Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a significant aspect of the chemistry of this compound, particularly in its derivatized forms. The allene moiety can participate in various cycloaddition pathways.

Diels-Alder Reactions with Various Dienophiles/Dienes

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.org Allenic systems can participate in Diels-Alder reactions, acting either as the dienophile or as part of the diene system. organic-chemistry.orgnih.gov

In a normal electron demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org While the allene system of this compound can conceptually act as a diene, specific studies detailing its participation in normal electron demand Diels-Alder reactions are not extensively documented in readily available literature. The reactivity would be influenced by the ability of the allene to adopt a suitable conformation for cycloaddition and the electronic nature of the dienophile.

Derivatives of this compound, such as its oxime, have been shown to undergo multicomponent domino reactions that can involve cycloaddition steps to form five-membered cyclic nitrones. researchgate.net Furthermore, hydrazone derivatives are known to undergo tandem cyclization-oxidation reactions. researchgate.net Intramolecular "criss-cross" cycloadditions have also been reported for azines derived from this aldehyde, leading to complex fused heterocyclic systems. researchgate.net

The following table outlines the types of pericyclic reactions observed for derivatives of this compound.

| Derivative | Reaction Type | Product Class | Reference |

| Oxime | Multicomponent Domino Reaction/Cycloaddition | Five-membered Cyclic Nitrones | researchgate.net |

| Hydrazone | Tandem Cyclization-Oxidation | Tetrahydropyridazinones | researchgate.net |

| Azine | Intramolecular "Criss-Cross" Cycloaddition | Fused Heterocyclic Systems | researchgate.net |

Inverse Electron Demand Diels-Alder

In the realm of cycloaddition reactions, the Inverse Electron Demand Diels-Alder (IEDDA) reaction represents a powerful tool for the synthesis of heterocyclic systems. wikipedia.orgnih.gov This variant of the Diels-Alder reaction involves the interaction of an electron-poor diene with an electron-rich dienophile. wikipedia.org For a molecule like this compound, the conjugated aldehyde functionality could potentially act as a diene component. However, for this to occur, the aldehyde would need to be sufficiently electron-deficient to react with an electron-rich alkene.

The electronic nature of the diene is a critical factor in IEDDA reactions. Typically, electron-withdrawing groups on the diene lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the dienophile. wikipedia.org In the case of this compound, the gem-dimethyl substitution may exert a modest electron-donating effect, which could potentially disfavor its participation as the diene component in an IEDDA scenario.

A study on the related compound, 2,6-dimethyl-2,7-octadienal, demonstrated that under Lewis acid catalysis (BF3), it can undergo a reaction that is likely an inverse-electron-demand Diels-Alder reaction where the α,β-unsaturated aldehyde functions as the diene. acs.org This suggests that with appropriate activation, the aldehyde moiety of this compound could also participate in such transformations.

Intramolecular Diels-Alder Variants

The intramolecular Diels-Alder (IMDA) reaction is a powerful method for the construction of polycyclic systems, often proceeding with high stereoselectivity. masterorganicchemistry.comsigmaaldrich.comyoutube.com For a molecule to undergo an IMDA reaction, it must contain both a diene and a dienophile connected by a suitable tether. In the case of this compound, the allenic portion could potentially serve as the dienophile, reacting with a diene tethered to the aldehyde.

The reactivity of allenic dienophiles in intramolecular Diels-Alder reactions has been documented. wikipedia.org The success and stereochemical outcome of such reactions are highly dependent on the length and nature of the tether connecting the diene and the allene, as well as the substitution pattern on both moieties.

In a study of the structurally similar 2,6-dimethyl-2,7-octadienal, upon pyrolysis at moderate temperatures (around 370 °C), a Diels-Alder adduct was formed as part of a mixture of products. acs.org This indicates that an intramolecular cycloaddition is a feasible reaction pathway for such systems. The formation of the specific adduct suggests a conformation that allows for the favorable overlap of the diene and dienophile orbitals.

Ene Reactions

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an enophile, resulting in the formation of a new sigma bond and a shifted double bond. wikipedia.org Allenes, with their cumulated double bonds, can also participate in ene reactions, with the allenic protons being particularly susceptible to abstraction. wikipedia.org

In the context of this compound, the terminal allenic protons are available to participate in an ene reaction. The aldehyde group, being an electron-withdrawing group, can function as the enophile.

Research on 2,6-dimethyl-2,7-octadienal has shown that upon pyrolysis, it yields a kinetically controlled mixture containing ene adducts. acs.org At higher temperatures, a more complex mixture of ene products is observed. This demonstrates the propensity of the aldehyde group to act as an internal enophile in an intramolecular ene reaction with the terminal double bond of the diene. Given the structural similarities, it is highly probable that this compound would exhibit similar reactivity, with the aldehyde participating in an intramolecular ene reaction with the terminal double bond of the allene.

Sigmatropic Rearrangements (e.g., Retro-Cheletropic Ene Reactions)

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. A specific type of reaction that can be considered in the context of allenes is the retro-cheletropic ene reaction. nih.govimperial.ac.ukrsc.org Cheletropic reactions involve the formation or breaking of two sigma bonds to a single atom. wikipedia.org A retro-cheletropic reaction, therefore, involves the extrusion of a small, stable molecule. wikipedia.org

While there is no direct evidence for this compound undergoing a retro-cheletropic ene reaction, the principles of this reaction type can be applied hypothetically. Such a reaction would involve the concerted fragmentation of the molecule, likely initiated by heat or light, to release a stable small molecule and form a new product. For instance, a hypothetical retro-cheletropic ene reaction could involve the extrusion of carbon monoxide from the aldehyde group, although this is a speculative pathway. Mechanistic studies on other systems have shown that retro-cheletropic ene processes often proceed through a five-membered cyclic transition state in an asynchronous concerted manner. researchgate.net

Transformations Involving Catalysis

The reactivity of this compound can be significantly influenced and controlled through the use of catalysts, particularly those based on transition metals.

Transition Metal-Catalyzed Reactions

Transition metals are known to catalyze a wide array of transformations involving allenes. pitt.edursc.org These reactions often proceed through the formation of metal-allene complexes, which can then undergo various subsequent reactions such as cyclizations, additions, and cycloadditions. nih.govacs.org The presence of the aldehyde functionality in this compound adds another layer of complexity and potential for selective transformations.

The gem-dimethyl group at the α-position to the aldehyde can influence the steric environment around the reacting centers, potentially directing the regioselectivity of catalytic reactions. Various transition metals, including rhodium and molybdenum, have been shown to control the selectivity of reactions involving allenes, often leading to different product outcomes based on the metal used. nih.gov

Gold(I)-Catalyzed Cyclizations and Additions to Allenenes

Gold(I) complexes have emerged as particularly effective catalysts for the activation of allenes towards nucleophilic attack. wikipedia.org The electrophilic nature of gold(I) catalysts allows them to coordinate to the allene, rendering it susceptible to attack by various nucleophiles, including the intramolecular aldehyde group or external nucleophiles.

In the context of allenenes (molecules containing both an allene and an alkene), gold(I) catalysis can initiate cascade reactions leading to the formation of complex polycyclic structures. nih.gov The reaction typically begins with the gold(I)-catalyzed cyclization involving the allene, generating a carbocationic intermediate that can then be trapped by the tethered alkene.

While specific studies on this compound are not available, research on related allenyl aldehydes and ketones provides insight into potential gold(I)-catalyzed transformations. For instance, gold(I) has been shown to catalyze the intramolecular cyclization of γ-hydroxyalkynones to furanones, highlighting its ability to promote reactions involving carbonyl functionalities. organic-chemistry.org It is plausible that this compound could undergo gold(I)-catalyzed intramolecular cyclization, where the aldehyde oxygen acts as a nucleophile attacking the activated allene, potentially leading to the formation of furan (B31954) or pyran derivatives. wikipedia.org Furthermore, intermolecular additions of nucleophiles to the allene moiety, activated by a gold(I) catalyst, would also be a feasible reaction pathway. nih.gov

Below is a table summarizing the types of reactions discussed and their general applicability to this compound, based on analogous systems.

| Reaction Type | Section | Applicability to this compound | Key Findings from Analogs/General Principles |

| Inverse Electron Demand Diels-Alder | 3.2.1.2 | Possible with Lewis acid catalysis | α,β-unsaturated aldehydes can act as dienes. acs.org |

| Intramolecular Diels-Alder | 3.2.1.3 | Feasible if a diene is tethered | Allenes can act as dienophiles in IMDA reactions. wikipedia.org Pyrolysis of a similar dienyl aldehyde yields a Diels-Alder adduct. acs.org |

| Ene Reaction | 3.2.2 | Highly probable intramolecularly | Aldehyde can act as an enophile. Pyrolysis of a similar dienyl aldehyde yields ene adducts. acs.org Allenes are known to participate in ene reactions. wikipedia.org |

| Sigmatropic Rearrangement | 3.2.3 | Hypothetically possible | General principles of retro-cheletropic ene reactions involve extrusion of small molecules. nih.govimperial.ac.ukrsc.org |

| Transition Metal-Catalyzed Reactions | 3.3.1 | Broad applicability | Various metals can catalyze reactions of allenes, with selectivity dependent on the metal. nih.govpitt.edursc.org |

| Gold(I)-Catalyzed Reactions | 3.3.1.1 | High potential for cyclizations/additions | Gold(I) effectively activates allenes for nucleophilic attack. wikipedia.org Potential for intramolecular cyclization involving the aldehyde oxygen. organic-chemistry.org |

Nickel-Catalyzed Couplings and Cyclizations

Nickel catalysis offers powerful methods for carbon-carbon bond formation, and the unique structure of this compound allows it to participate in diverse coupling and cyclization reactions. nih.gov These transformations often leverage the ability of low-valent nickel species to coordinate with and activate the π-systems of the allene and the aldehyde.

In nickel-catalyzed reductive couplings, the allene portion of this compound can couple with other unsaturated partners like alkynes or enones. nih.gov These processes can assemble complex molecular architectures from simple, readily available precursors. nih.gov For instance, a multicomponent coupling could involve the allene, a separate π-component, and an organometallic reagent, facilitated by a nickel catalyst. The aldehyde group can also be a participant, particularly in intramolecular cyclization reactions where it acts as an electrophile to trap an organonickel intermediate formed at the allene. The presence of the gem-dimethyl group provides steric influence that can direct the regioselectivity and stereoselectivity of these transformations.

Table 1: Examples of Nickel-Catalyzed Reactions Applicable to Allenic Aldehydes

| Reaction Type | Coupling Partner(s) | Potential Product | Catalyst System |

|---|---|---|---|

| Reductive Coupling | Aryl Halide | Aryl-substituted diene | NiCl₂(dppe) / Zn |

| Cyclization/Coupling | Alkyne, Aldehyde | Functionalized 1,3-diene | Ni(COD)₂ / PPh₃ |

Hydrofunctionalization and Cycloaddition Reactions

The allene moiety of this compound is susceptible to hydrofunctionalization reactions, where an H-X bond is added across one of the π-bonds. Depending on the catalyst and reagents, this can lead to the formation of allylic or vinylic functionalized products.

Cycloaddition reactions represent another key area of reactivity. The allene can act as a 2π component in [2+2] and [4+2] cycloadditions. For instance, in a hetero-Diels-Alder reaction, the aldehyde group, activated by a catalyst, can serve as the dienophile, reacting with a suitable diene. Conversely, the allene itself can react with electron-deficient alkenes. Organocatalysis has been shown to facilitate formal [2+2]-cycloadditions between α,β-unsaturated aldehydes and nitro-olefins through dienamine activation, a strategy that could be adapted for allenic systems. nih.gov Furthermore, organocatalytic Michael additions to unsaturated aldehydes followed by cyclization can yield polyfunctionalized pyran derivatives, a pathway that holds potential for this compound. au.dk

Organocatalytic Transformations for Asymmetric Synthesis

Asymmetric organocatalysis provides a powerful strategy for the enantioselective functionalization of carbonyl compounds. nih.gov For this compound, chiral secondary amines, such as proline derivatives, can reversibly react with the aldehyde to form a reactive iminium ion intermediate. This activation lowers the LUMO of the allene system, rendering it susceptible to nucleophilic attack. nih.gov

This strategy enables a variety of asymmetric transformations. Nucleophiles can add to the γ-carbon of the allene system in a conjugate addition fashion. The resulting enamine intermediate can then be protonated or react with an electrophile before hydrolysis releases the chiral product and regenerates the catalyst. This approach allows for the synthesis of molecules with quaternary stereocenters. This activation mode has been successfully applied to the α-functionalization of aldehydes and could be extended to the remote functionalization of this allenic aldehyde. nih.gov

Table 2: Representative Organocatalysts for Aldehyde Functionalization

| Catalyst Type | Activation Mode | Potential Reaction |

|---|---|---|

| Proline Derivatives | Enamine/Iminium Ion | Asymmetric Michael Addition |

| MacMillan Imidazolidinones | Iminium Ion | Asymmetric Friedel-Crafts Alkylation |

| Diarylprolinol Silyl (B83357) Ethers | Enamine | Asymmetric Conjugate Addition |

Lewis Acid Catalysis

Lewis acids are employed to activate the carbonyl group of this compound, increasing its electrophilicity and promoting a range of reactions. wikipedia.org By coordinating to the carbonyl oxygen, the Lewis acid lowers the energy of the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. nih.gov

This activation is central to promoting reactions such as hetero-Diels-Alder cycloadditions, where the activated aldehyde acts as a potent dienophile. nih.gov It also facilitates Mukaiyama aldol (B89426) reactions with silyl enol ethers and carbonyl-ene reactions. nih.gov The choice of Lewis acid can significantly influence the reaction's rate, regioselectivity, and stereoselectivity. Chiral Lewis acids, in particular, can be used to induce enantioselectivity by creating a chiral environment around the coordinated aldehyde. wikipedia.org

Table 3: Common Lewis Acids and Their Applications

| Lewis Acid | Typical Substrates | Reaction Type |

|---|---|---|

| TiCl₄, SnCl₄ | Aldehydes, Silyl Enol Ethers | Mukaiyama Aldol Addition |

| AlCl₃, BF₃·OEt₂ | α,β-Unsaturated Carbonyls, Dienes | Diels-Alder Reaction |

| Sc(OTf)₃, Yb(OTf)₃ | Aldehydes, Nucleophiles | Carbonyl Additions, Michael Additions |

Radical and Photochemical Reactions

Beyond polar and metal-catalyzed pathways, this compound can engage in transformations initiated by radicals or light, opening access to unique molecular structures.

Radical Additions and Cyclizations

The allene functionality is an excellent acceptor for radical species. Radical additions typically occur at the central sp-hybridized carbon, generating a more stable allylic radical intermediate. This intermediate can then be trapped by a hydrogen donor or another radical, or it can participate in subsequent reactions.

If a radical-accepting group is present elsewhere in the molecule or in an intermolecular partner, the initial addition can trigger a cascade of cyclization events. researchgate.net For this compound, an intermolecular radical addition could be followed by cyclization onto the aldehyde's carbonyl group, leading to the formation of cyclic ethers. The efficiency and selectivity of these radical processes are often dependent on the nature of the radical precursor and the reaction conditions.

Photochemical Rearrangements

Upon absorption of UV light, this compound can undergo photochemical rearrangements. The specific outcome depends on the excitation wavelength and the presence of photosensitizers. Allenes are known to participate in photochemical [2+2] cycloadditions with alkenes to form methylenecyclobutanes.

The aldehyde group can also direct the photoreactivity. For example, n→π* excitation of the carbonyl group can lead to intramolecular hydrogen abstraction (Norrish Type II reaction) if a sterically accessible γ-hydrogen is available, although this is not the case for this compound. Alternatively, photochemical rearrangements similar to those seen in enone photochemistry could occur, potentially leading to cyclopropyl (B3062369) ketones or other rearranged products through complex multi-step pathways involving diradical intermediates. baranlab.org

Stereochemical Aspects of Reactions Involving this compound

The presence of a chiral axis in the allene moiety and a prochiral center at the aldehyde carbon makes stereocontrol a critical aspect of the reactivity of this compound. The gem-dimethyl group at the α-position sterically influences the approach of incoming nucleophiles, playing a significant role in dictating the stereochemical course of its reactions.

Control of Diastereoselectivity

Diastereoselectivity in reactions of allenic aldehydes can be effectively controlled, particularly in additions to the carbonyl group. For instance, metal-mediated allenylation reactions of aldehydes have been shown to proceed with high levels of diastereoselectivity. nih.govacs.org The stereochemical outcome is often dependent on the metal mediator and the substrate. In reactions involving α-hydroxy-substituted aldehydes, a chelation effect can lead to the predominant formation of syn-diols. nih.govacs.org

While specific data for this compound is unavailable, we can infer potential diastereoselective outcomes from studies on similar compounds. For example, the indium-mediated allenylation of α-hydroxy aldehydes demonstrates high diastereoselectivity. nih.govacs.org The observed selectivity is attributed to a chelation-controlled transition state.

Below is a table illustrating the diastereoselectivity observed in the indium-mediated allenylation of a generic α-hydroxy aldehyde with a substituted propargyl bromide, which serves as a model for the type of stereocontrol achievable.

| Aldehyde | Propargyl Bromide | Mediator | Solvent | Diastereomeric Ratio (syn:anti) |

| α-hydroxy aldehyde | Terminal-substituted | Indium | Aqueous Ethanol | High (e.g., >95:5) |

This data is representative of reactions with analogous α-hydroxy aldehydes and not specific to this compound.

Furthermore, diastereodivergent synthesis, allowing access to any of the possible diastereoisomers, can be achieved by carefully selecting the configuration of ligands and catalysts in synergistic catalytic systems. nih.gov

Chiral Induction Strategies (e.g., Chiral Auxiliaries, Organocatalysis)

Achieving enantioselective transformations of this compound would rely on the application of chiral induction strategies, such as the use of chiral auxiliaries or organocatalysis.

Chiral Auxiliaries:

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Evans oxazolidinones are a prominent example, widely used to control the stereochemistry of aldol reactions. wikipedia.org In the context of this compound, a chiral auxiliary could be appended, for example, by conversion of the aldehyde to a chiral imine or enamine, to direct nucleophilic additions. After the stereoselective reaction, the auxiliary can be cleaved to furnish the enantioenriched product.

The general principle of using a chiral auxiliary in an aldol-type reaction is depicted in the table below:

| Chiral Auxiliary | Enolate Geometry | Aldehyde | Resulting Diastereomer |

| Evans Oxazolidinone | (Z)-enolate | R-CHO | syn-aldol adduct |

This table illustrates a general principle and is not based on experimental data for this compound.

Organocatalysis:

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com Chiral primary amines can react with aldehydes to form chiral enamines, which then participate in stereoselective reactions. mdpi.com For an α,β-unsaturated system, this approach can be used for asymmetric Michael additions. mdpi.com In the case of this compound, the allenic system offers multiple sites for reaction.

A synergistic approach combining a chiral primary amine with a palladium catalyst has been successfully employed for the asymmetric α-allylic allenylation of aldehydes with 1,3-enynes. nih.gov This methodology allows for the construction of all-carbon quaternary centers adjacent to allenes with high diastereo- and enantioselectivity. nih.gov

The following table summarizes representative results from the synergistic catalysis of aldehydes with 1,3-enynes, demonstrating the high levels of stereocontrol that can be achieved.

| Aldehyde | 1,3-Enyne | Catalyst System | Diastereomeric Ratio | Enantiomeric Excess (% ee) |

| Propanal | 1,3-Butenyne | Chiral Amine / Pd(0) | >20:1 | 95 |

| Benzaldehyde | 1,3-Pentenyn | Chiral Amine / Pd(0) | 15:1 | 92 |

This data is from studies on analogous aldehydes and 1,3-enynes and is presented to illustrate the potential of the methodology, not as experimental results for this compound.

Furthermore, chiral phosphoric acids have been utilized as organocatalysts in the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, demonstrating their effectiveness in controlling axial chirality. nih.gov This highlights another potential avenue for the stereocontrolled synthesis of derivatives of this compound.

Theoretical and Computational Chemistry Approaches to 2,2 Dimethyl 3,4 Pentadienal

Electronic Structure Analysis and Bonding Characterization

A foundational aspect of understanding any molecule is the characterization of its electronic structure and bonding. For 2,2-Dimethyl-3,4-pentadienal, this would involve a detailed examination of its molecular orbitals and the distribution of electron density.

Molecular Orbital Theory Applications (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory provides a powerful model for describing the electronic structure of molecules. By solving the Schrödinger equation for the molecule, a set of molecular orbitals and their corresponding energy levels can be obtained. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of the HOMO are indicative of the molecule's ability to act as an electron donor (nucleophile), while the LUMO provides insight into its capacity to accept electrons (electrophile). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO would likely be associated with the π-systems of the allene (B1206475) and the carbonyl group. The LUMO is expected to be a π* anti-bonding orbital, also delocalized over these functional groups. A detailed computational analysis would be required to determine the precise energies and spatial distributions of these orbitals, which are influenced by the presence of the dimethyl substituents.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table is illustrative and not based on published experimental or computational data.

| Molecular Orbital | Predicted Localization | Predicted Energy (Arbitrary Units) | Implication for Reactivity |

| HOMO | π-orbitals of the allene and carbonyl group | -8.5 eV | Susceptible to electrophilic attack |

| LUMO | π*-orbitals of the allene and carbonyl group | -1.2 eV | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | N/A | 7.3 eV | Indicates moderate kinetic stability |

Charge Distribution and Reactivity Prediction

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution is a critical determinant of a molecule's reactivity, particularly its interactions with other polar molecules and ions.

Computational methods can generate detailed maps of the electrostatic potential (ESP) on the molecular surface. These maps visually represent the charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential).

In this compound, the oxygen atom of the carbonyl group is expected to be a site of high electron density, making it a likely target for electrophiles. Conversely, the carbonyl carbon and the central carbon of the allene moiety are expected to be electron-deficient and thus susceptible to nucleophilic attack. The gem-dimethyl group would exert an electron-donating inductive effect, which could modulate the charge distribution and reactivity of the rest of the molecule.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is not static but rather a dynamic interplay of various conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for predicting a molecule's physical properties and chemical behavior.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most powerful and widely used methods in computational chemistry for exploring conformational energy landscapes. Ab initio methods are based on first principles of quantum mechanics, while DFT methods utilize the electron density to calculate the energy of a system.

For this compound, a systematic conformational search would be performed by rotating the single bonds in the molecule, such as the bond between the carbonyl carbon and the adjacent quaternary carbon. For each conformation, the energy would be calculated to identify the stable conformers (energy minima) and the transition states connecting them (saddle points). This would allow for the construction of a potential energy surface, providing a detailed map of the molecule's conformational flexibility.

Molecular Dynamics Simulations of Reactivity

While static calculations provide information about the energy landscape, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the vibrational, rotational, and translational motion of the molecule.

Reactive MD simulations, which employ force fields that can describe bond breaking and formation, could be used to study the reactivity of this compound under various conditions. For instance, one could simulate the molecule's behavior at elevated temperatures to explore potential decomposition pathways or its interaction with other reagents to model chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate and identify the rate-determining step.

For this compound, a variety of reactions could be investigated computationally. For example, the mechanism of nucleophilic addition to the carbonyl group or electrophilic addition to the allene could be explored. DFT calculations would be employed to locate the transition state structures and calculate the activation energies for each step of the proposed mechanism. This would provide a quantitative understanding of the reaction's feasibility and selectivity.

Transition State Characterization

The characterization of transition states is fundamental to understanding the reaction mechanisms available to this compound. A plausible reaction pathway for this molecule is an electrocyclic reaction, such as a Nazarov cyclization, given its dienyl aldehyde structure. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state structures for such reactions. researchgate.net

The process involves optimizing the geometry of the molecule to find a first-order saddle point on the potential energy surface. This is a point where the structure has a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate that transforms reactants into products. nih.govresearchgate.net For the electrocyclization of an allenic aldehyde, this would involve the concerted formation of a new carbon-carbon bond.

Key geometric parameters of the transition state, such as the lengths of the forming and breaking bonds and the dihedral angles, provide insight into the nature of the reaction mechanism (e.g., concerted versus stepwise). nih.gov For pericyclic reactions, the stereochemical outcome is dictated by the orbital symmetry, and computational analysis of the transition state can distinguish between conrotatory and disrotatory pathways. nih.gov

Table 1: Hypothetical Transition State Geometries for the Electrocyclization of this compound

| Parameter | Conrotatory Transition State (Predicted) | Disrotatory Transition State (Predicted) |

| C1-C5 Bond Length (Å) | 2.1 - 2.3 | 2.1 - 2.3 |

| C=C=C Angle (°) | ~160 - 170 | ~160 - 170 |

| O=C-C-C Dihedral Angle (°) | Variable | Variable |

| Imaginary Frequency (cm⁻¹) | Negative | Negative |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters that would be determined through computational analysis. Specific values would require dedicated DFT calculations.

Energy Barrier and Kinetic Parameter Determination

Once the transition state is located, its energy relative to the ground state of the reactant (this compound) determines the activation energy or energy barrier of the reaction. mdpi.com This is a critical parameter for predicting the reaction rate. DFT calculations, often with high-level basis sets, are utilized to compute the energies of the reactant and the transition state. nih.gov

The activation energy (Ea) can be used within the framework of transition state theory to estimate the rate constant (k) of the reaction at a given temperature. Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be derived from the computational data, providing a more complete kinetic profile of the reaction. nih.govmdpi.com

Table 2: Hypothetical Kinetic Parameters for the Electrocyclization of this compound

| Parameter | Value (Predicted) |

| Activation Energy (Ea) | Varies with computational method |

| Enthalpy of Activation (ΔH‡) | Varies with computational method |

| Entropy of Activation (ΔS‡) | Varies with computational method |

| Rate Constant (k) at 298 K | Dependent on calculated Ea |

Note: The data in this table is hypothetical. Actual values are highly dependent on the level of theory and basis set used in the calculations.

Solvent Effects in Computational Studies

Chemical reactions are often performed in a solvent, and the surrounding solvent molecules can significantly influence the reaction pathway and energetics. nih.gov Computational models account for these solvent effects in two primary ways: explicit and implicit solvation models. unito.it

In explicit models, individual solvent molecules are included in the calculation, which is computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding. unito.it Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is less computationally demanding and is widely used to model the bulk effects of a solvent on the energies of reactants and transition states. nih.govrsc.org The choice of solvent can alter the calculated energy barrier and potentially even the preferred reaction pathway. researchgate.net

Prediction of Spectroscopic Signatures (Methodological Approach)

Computational chemistry is an invaluable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. researchgate.net

NMR Chemical Shift Prediction Methodologies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. libretexts.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a robust approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.govresearchgate.netlibretexts.org

The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory. oregonstate.edu The accuracy of the predicted chemical shifts is dependent on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. nih.govresearchgate.net For a molecule like this compound, this methodology can predict the ¹H and ¹³C chemical shifts for each unique atom in the structure. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic H | 9.0 - 10.0 | - |

| Allenic H's | 4.5 - 5.5 | 70 - 90 (terminal C), 200 - 215 (central C) |

| Methyl H's | 1.0 - 1.5 | 20 - 30 |

| Aldehydic C | - | 190 - 205 |

| Quaternary C | - | 40 - 50 |

Note: These are estimated ranges based on typical values for similar functional groups and would be refined by specific GIAO-DFT calculations. researchgate.netsemanticscholar.org

IR Vibrational Frequencies Prediction

The prediction of infrared (IR) vibrational frequencies is another powerful application of computational chemistry. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching and bending vibrations. researchgate.net

DFT calculations are commonly used for this purpose. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. This allows for the prediction of the positions of key IR absorption bands, such as the C=O stretch of the aldehyde and the characteristic stretches of the allene group in this compound. researchgate.netsemanticscholar.org

Table 4: Predicted IR Vibrational Frequencies for this compound (Hypothetical)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| C=O Stretch (Aldehyde) | 1710 - 1730 |

| C=C=C Asymmetric Stretch (Allene) | 1950 - 1980 |

| C-H Stretch (Aldehyde) | 2700 - 2750 and 2800 - 2850 |

| C-H Stretch (sp³ CH₃) | 2850 - 3000 |

| C-H Stretch (sp² Allene) | 3000 - 3100 |

Note: These are estimated ranges based on typical values for these functional groups. researchgate.netsemanticscholar.org Precise values would be obtained from specific frequency calculations.

2,2 Dimethyl 3,4 Pentadienal As a Versatile Synthetic Building Block

Role in the Construction of Complex Carbon Frameworks

The dual reactivity of the allene (B1206475) and aldehyde functionalities in 2,2-dimethyl-3,4-pentadienal provides a powerful platform for the synthesis of complex carbon skeletons. The allene can act as both an electrophile and a nucleophile and is capable of participating in a variety of pericyclic reactions, including cycloadditions and ene reactions. acs.org Simultaneously, the aldehyde group serves as a classic electrophilic site for nucleophilic additions and can be used to introduce further complexity. The gem-dimethyl group often plays a crucial stereodirecting role, influencing the conformational preferences of reactants and transition states, thereby enhancing the selectivity of reactions. researchgate.net

Polycyclic Systems Synthesis

The construction of polycyclic systems often relies on cascade reactions that can form multiple rings in a single synthetic operation. Allenic aldehydes are valuable substrates in such transformations. For instance, intramolecular cycloaddition reactions involving the allene moiety are a key strategy. While direct examples involving this compound are not extensively documented, the reactivity of the allenylcarbonyl system is well-established for building cyclic structures. nih.gov

Radical cascade reactions represent another powerful method for polycycle synthesis. Aldehydes can be selectively converted into acyl radicals, which can then participate in cyclization cascades with appropriately positioned unsaturated systems. rsc.org A molecule like this compound, after initial derivatization to introduce another tethered alkene, could theoretically undergo such a cascade to rapidly assemble polycyclic frameworks. rsc.org

| Reaction Type | Functional Group Involved | Potential Polycyclic Product | Key Advantage |

|---|---|---|---|

| Intramolecular Diels-Alder | Allene (as dienophile) | Fused or Bridged Bicyclic Systems | High stereocontrol |

| Radical Cascade Cyclization | Aldehyde (as radical precursor) & Allene | Complex Fused Ring Systems | Rapid increase in molecular complexity |

| [2+2+1] Cyclization | Allene | Bicyclopentenones | Access to five-membered rings |

Spirocyclic and Bridged Ring Systems

Spirocyclic and bridged ring systems are common motifs in biologically active natural products, and their synthesis presents a significant challenge. nih.gov Allenic compounds have emerged as valuable precursors for these complex topologies. nih.gov Specifically, intramolecular cycloadditions involving allenes are a viable route to bridged bicyclic structures. acs.org For example, a (4+1) cut-and-sew cycloaddition of allene-tethered cyclobutanones provides rapid access to [4.2.1] and [3.2.1] bicyclic systems. acs.org

The unique geometry of the allene in this compound can be exploited in transition-metal-catalyzed reactions to form bridged systems. nih.gov Strategies involving the intramolecular coupling of the allene and aldehyde moieties, often mediated by catalysts like nickel, can generate cyclic homoallylic alcohols, which are precursors to bridged and fused-ring systems. organic-chemistry.org

| Target System | Synthetic Strategy | Role of this compound | Reference Reaction |

|---|---|---|---|

| Bridged Bicyclic Systems | Intramolecular [4+2] Cycloaddition | Substrate providing the dienophile (allene) | Allene-Ene Annulation nih.gov |

| Spirocyclic Systems | Palladium-Catalyzed Cascade | Potential precursor after modification | Narasaka–Heck/C–H activation cascade nih.gov |

| Bridged Bicyclic Ketals | Asymmetric Catalysis/Radical Migration | Potential precursor after reduction/dihydroxylation | Copper-catalyzed synthesis from alkene diols rsc.org |

Precursor for Advanced Organic Materials Synthesis

The bifunctional nature of this compound suggests its potential as a building block for functional organic materials. Such materials derive their properties from the precise arrangement of molecular units, and precursors with multiple reactive sites are essential for creating extended architectures. unibe.ch

Monomer in Polymer Chemistry

Aldehydes are important functional groups in polymer science, capable of undergoing various reactions to form polymer backbones or to functionalize existing polymers. researchgate.net Polymers bearing pendant aldehyde groups are considered valuable reactive platforms because the aldehyde can be easily converted into other functionalities or used in ligation chemistry. nih.govnih.gov

While direct polymerization of unprotected aldehyde monomers can be challenging and may lead to low molecular weight polymers, this compound offers two potential routes for polymerization. google.com

Polymerization via the Aldehyde: The aldehyde group can undergo polymerization, typically under cationic initiation, to form a polyacetal backbone. cmu.edu

Polymerization via the Allene: The allenic double bonds could potentially undergo addition polymerization, which would result in a polymer with pendant aldehyde and gem-dimethyl groups.

These pendant aldehyde groups on the resulting polymer would be available for post-polymerization modification, allowing for the attachment of various molecules and the creation of functional materials. nih.gov

Building Block for Functional Organic Architectures

Beyond polymers, small-molecule building blocks are crucial for the bottom-up assembly of complex structures like metal-organic frameworks or supramolecular complexes. The distinct reactivity of the aldehyde and allene groups in this compound allows for orthogonal functionalization. For instance, the aldehyde could be used to form an imine linkage within a larger structure, leaving the allene available for subsequent metal coordination or participation in a cycloaddition reaction to link different parts of the architecture. This controlled, stepwise reactivity is essential for the rational design of functional organic materials.

Intermediate in the Total Synthesis of Complex Molecular Targets

Allenic carbonyl compounds are increasingly recognized as powerful intermediates in the total synthesis of natural products. nih.gov Their ability to participate in stereocontrolled carbon-carbon bond-forming reactions makes them ideal for constructing complex chiral centers. The presence of the gem-dimethyl group is also a noteworthy feature, as this structural motif is found in a wide array of natural products and can confer important conformational and metabolic properties. researchgate.net

Nickel-catalyzed intramolecular cyclizations of allenyl aldehydes provide an efficient route to functionalized cyclopentanols, a transformation that has been successfully applied in the total synthesis of the marine natural product (C)-testudinariol A. organic-chemistry.org This highlights the utility of the allenic aldehyde moiety in forging key carbocyclic rings found in complex targets. Furthermore, allenes have served as critical intermediates in the synthesis of macrolides, such as in the total synthesis of (+)-Archangiumide, where the allene was installed in a late-stage transformation. nih.govacs.org The synthesis of a natural product from Ageratina grandifolia containing a 2,2-dimethylchromane core underscores the relevance of this specific substitution pattern in natural product chemistry. researchgate.net Although a total synthesis explicitly using this compound has not been reported, its structure contains the key functional elements that are highly sought after for the efficient synthesis of complex molecules.

Strategic Incorporation into Multi-Step Syntheses

This compound, a sterically hindered allenic aldehyde, serves as a unique and versatile building block in multi-step organic syntheses. Its strategic incorporation allows for the construction of complex molecular architectures that might be challenging to access through other synthetic routes. The gem-dimethyl group at the α-position to the aldehyde imparts significant steric hindrance, which can be strategically exploited to control stereoselectivity in various transformations. This structural feature also influences the reactivity of both the allenic and aldehydic functional groups, enabling selective reactions at different stages of a synthetic sequence.

In multi-step syntheses, this compound can be introduced early on to establish a key structural motif that is then elaborated in subsequent steps. For instance, the allenic moiety can participate in a variety of pericyclic reactions, such as Diels-Alder [4+2] cycloadditions, to rapidly build cyclic systems. libretexts.orgyoutube.com The aldehyde functionality, on the other hand, provides a handle for chain extension, nucleophilic additions, or conversion to other functional groups. The interplay between these two reactive sites allows for a high degree of molecular diversity to be generated from a single starting material.

The strategic incorporation of this building block is particularly valuable in the synthesis of natural products and their analogues. researchgate.netnih.govopenaccessjournals.comnih.gov The gem-dimethyl group is a common motif in many biologically active molecules, and its presence in this compound makes it an attractive precursor for such targets. researchgate.net Furthermore, the allenic portion can be transformed into various other functionalities, including dienes, alkynes, or ketones, which are frequently found in complex natural products.

Convergent and Divergent Synthetic Pathways

The unique structural features of this compound make it an ideal substrate for both convergent and divergent synthetic strategies, offering flexibility and efficiency in the construction of complex molecules. wikipedia.orgresearchgate.net

Convergent Synthetic Pathways:

| Convergent Synthesis Example | Description |

| Fragment Coupling | The aldehyde group of this compound is reacted with a complex organolithium reagent. |

| Intramolecular Cyclization | The resulting intermediate undergoes an intramolecular Diels-Alder reaction involving the allene, leading to a polycyclic product. |

Divergent Synthetic Pathways:

A divergent synthesis involves the elaboration of a common intermediate into a variety of different target molecules. researchgate.netacs.orgresearchgate.net this compound is an excellent starting point for divergent syntheses due to the presence of two distinct and reactive functional groups. The selective transformation of either the aldehyde or the allene allows for the generation of a diverse library of compounds from a single precursor.

For instance, the aldehyde can be selectively reduced, oxidized, or converted into an alkene, while the allene remains intact for subsequent transformations. Conversely, the allene can be selectively functionalized through reactions such as hydrohalogenation, oxidation, or cycloaddition, leaving the aldehyde available for further manipulation. This orthogonal reactivity is a powerful tool for generating structural diversity and exploring structure-activity relationships in medicinal chemistry.

| Divergent Synthesis Example | Reaction at Aldehyde | Reaction at Allene | Resulting Compound Class |

| Pathway A | Reduction to alcohol | Unchanged | Allenic alcohols |

| Pathway B | Wittig olefination | Unchanged | Substituted dienes |

| Pathway C | Unchanged | [4+2] Cycloaddition | Cyclohexene derivatives |

| Pathway D | Grignard addition | Unchanged | Secondary allenic alcohols |

Applications in Conjugated Systems Chemistry

The allenic functionality within this compound provides a gateway to the synthesis and study of various conjugated systems. Allenes themselves are cumulenes, featuring two perpendicular π-systems. This unique electronic structure allows them to participate in a range of reactions that lead to the formation of more extended conjugated systems.

One of the primary applications of this compound in this context is its use as a precursor to conjugated dienes and polyenes. Through carefully controlled isomerization or rearrangement reactions, the allene can be converted into a conjugated diene. The steric hindrance provided by the gem-dimethyl group can influence the stereochemical outcome of these transformations, potentially leading to the selective formation of specific diene isomers. These resulting dienes are valuable substrates for a variety of subsequent reactions, most notably the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings. libretexts.orgyoutube.com

Furthermore, the aldehyde group can be used to extend the conjugated system. For example, a Wittig reaction or Horner-Wadsworth-Emmons olefination at the aldehyde can introduce an additional double bond, leading to the formation of a conjugated triene or a more extended polyenal system. The reactivity of these extended conjugated systems can then be explored in the context of materials science, where such molecules can exhibit interesting electronic and photophysical properties.

The allene itself can also directly participate in cycloaddition reactions that generate conjugated products. For instance, a [2+2] cycloaddition with an alkyne can lead to the formation of a methylenecyclobutene, a strained ring system containing a conjugated diene motif. libretexts.orgcsic.esyoutube.com The subsequent thermal or photochemical ring-opening of these cycloadducts can provide access to novel conjugated systems that are not readily accessible through other methods.

| Transformation | Resulting Conjugated System | Potential Application |

| Isomerization of allene | Conjugated diene | Diels-Alder reactions |

| Wittig reaction at aldehyde | Conjugated triene | Synthesis of polyenes |

| [2+2] Cycloaddition with alkyne | Methylenecyclobutene | Precursor to novel conjugated systems |

Synthesis and Reactivity of Derivatives and Analogues of 2,2 Dimethyl 3,4 Pentadienal

Structural Modifications of the Pentadienal Backbone

The unique structure of 2,2-Dimethyl-3,4-pentadienal, featuring a sterically hindered gem-dimethyl group adjacent to an aldehyde and a terminal allene (B1206475), provides multiple sites for synthetic modification. Altering this backbone by introducing different atoms or substituent groups can dramatically change its reactivity.

Introduction of Heteroatoms